molecular formula C19H17ClN2O4 B586524 Glafenine-d4 CAS No. 1794783-64-4

Glafenine-d4

Cat. No.: B586524
CAS No.: 1794783-64-4
M. Wt: 376.829
InChI Key: GWOFUCIGLDBNKM-RHQRLBAQSA-N
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Description

Glafenine-d4 is a deuterated derivative of Glafenine, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is structurally similar to acetylsalicylic acid and is used in research to study the pharmacokinetics and metabolism of Glafenine.

Preparation Methods

The synthesis of Glafenine-d4 involves the incorporation of deuterium atoms into the Glafenine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using high-performance liquid chromatography (HPLC) to purify the final product .

Chemical Reactions Analysis

Glafenine-d4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of this compound N-Oxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives of this compound.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Glafenine-d4 has a wide range of scientific research applications, including:

    Chemistry: It is used as a labeled compound in studies to understand the pharmacokinetics and metabolism of Glafenine.

    Biology: Researchers use this compound to study its effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: It is used in the development of new NSAIDs and to study the mechanisms of pain and inflammation.

    Industry: this compound is used in the pharmaceutical industry for the development and testing of new drugs.

Mechanism of Action

Glafenine-d4 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the arachidonic acid pathway. This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation. The compound acts as a proteostasis modulator, affecting the folding and trafficking of proteins within cells .

Comparison with Similar Compounds

Glafenine-d4 is unique compared to other similar compounds due to its deuterated nature, which allows for more precise studies of its pharmacokinetics and metabolism. Similar compounds include:

    Glafenine: The non-deuterated parent compound used for pain relief.

    Chloroquine: Another 4-amino-7-chloroquinoline derivative with different biological effects.

    Amodiaquine: A structural analogue of Glafenine with distinct pharmacological properties

This compound’s uniqueness lies in its ability to provide detailed insights into the metabolic pathways and mechanisms of action of Glafenine, making it a valuable tool in scientific research.

Properties

CAS No.

1794783-64-4

Molecular Formula

C19H17ClN2O4

Molecular Weight

376.829

IUPAC Name

2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]-3,4,5,6-tetradeuteriobenzoate

InChI

InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/i1D,2D,3D,4D

InChI Key

GWOFUCIGLDBNKM-RHQRLBAQSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl

Synonyms

2-[(7-Chloro-4-quinolinyl)amino]benzoic Acid-d4 2,3-Dihydroxypropyl Ester; _x000B_1-[N-(7-Chloro-4-quinolyl)anthranilate]glycerol-d4;  N-(7-Chloro-4-quinolyl)anthranilic Acid-d4 2,3-Dihydroxypropyl Ester;  2,3-Dihydroxypropyl N-(7-chloro-4-quinolyl)anthranil

Origin of Product

United States

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